molecular formula C10H13Cl2NO B2660442 N-(3,4-Dichlorobenzyl)-2-methoxyethanamine CAS No. 827328-57-4

N-(3,4-Dichlorobenzyl)-2-methoxyethanamine

Cat. No.: B2660442
CAS No.: 827328-57-4
M. Wt: 234.12
InChI Key: JJMCCHQJHLDLGI-UHFFFAOYSA-N
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Description

N-(3,4-Dichlorobenzyl)-2-methoxyethanamine is a synthetic amine derivative characterized by a 3,4-dichlorobenzyl group attached to a 2-methoxyethylamine backbone. This compound is structurally notable for its halogenated aromatic ring and ether-containing side chain, which confer distinct electronic and steric properties.

The dichlorobenzyl moiety is a critical pharmacophore in medicinal chemistry, often associated with enhanced lipophilicity and receptor-binding affinity. For instance, highlights its role in antifungal agents like miconazole, where halogenated aromatic rings improve activity by interacting with fungal cytochrome P450 enzymes .

Properties

IUPAC Name

N-[(3,4-dichlorophenyl)methyl]-2-methoxyethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13Cl2NO/c1-14-5-4-13-7-8-2-3-9(11)10(12)6-8/h2-3,6,13H,4-5,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJMCCHQJHLDLGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNCC1=CC(=C(C=C1)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-Dichlorobenzyl)-2-methoxyethanamine typically involves the reaction of 3,4-dichlorobenzyl chloride with 2-methoxyethanamine. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to neutralize the hydrochloric acid formed during the reaction. The reaction is typically performed in an organic solvent like dichloromethane or toluene, under reflux conditions to ensure complete conversion of the reactants.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can further optimize the production process.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-Dichlorobenzyl)-2-methoxyethanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into amines or alcohols.

    Substitution: The dichlorobenzyl group can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium cyanide (KCN) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 3,4-dichlorobenzaldehyde or 3,4-dichlorobenzoic acid.

    Reduction: Formation of 3,4-dichlorobenzyl alcohol or 3,4-dichlorobenzylamine.

    Substitution: Formation of various substituted benzyl derivatives depending on the nucleophile used.

Scientific Research Applications

N-(3,4-Dichlorobenzyl)-2-methoxyethanamine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific receptors or enzymes.

    Industry: Utilized in the production of specialty chemicals and as a precursor in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of N-(3,4-Dichlorobenzyl)-2-methoxyethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. For example, it may inhibit the activity of certain enzymes by forming stable complexes, thereby affecting metabolic pathways.

Comparison with Similar Compounds

Key Structural Insights :

  • Halogen vs. Methoxy Substitution : The dichlorobenzyl group in the target compound increases electron-withdrawing effects and lipophilicity compared to methoxy-substituted analogs (e.g., ), which are electron-donating and more polar .

Pharmacological and Functional Comparison

Antifungal and Antibacterial Activity

  • Target Compound : identifies halogenated benzyl groups (e.g., 3,4-dichloro) as critical for antifungal activity, likely due to enhanced membrane penetration and enzyme inhibition .
  • Methoxy-Substituted Analogs : Compounds like N-(3,4-dimethoxybenzyl)-2-(4-fluorophenyl)ethanamine () may exhibit reduced antifungal potency but improved solubility for systemic applications .

Physicochemical Properties

  • Lipophilicity : The logP value of the target compound is expected to be higher (~3.5) than methoxy-substituted analogs (e.g., ~2.0 for ’s compound) due to chlorine’s hydrophobic contribution.
  • Solubility : Methoxy groups (e.g., ) enhance aqueous solubility, whereas dichlorobenzyl groups favor organic solvents .

Biological Activity

N-(3,4-Dichlorobenzyl)-2-methoxyethanamine is a compound of interest due to its potential therapeutic applications, particularly in gastrointestinal disorders. This article explores its biological activity, mechanism of action, and relevant case studies.

Overview of the Compound

This compound is characterized by its distinct molecular structure, which includes a dichlorobenzyl group and a methoxyethanamine moiety. This structure is significant for its biological interactions and potential therapeutic effects.

The primary mechanism of action for this compound involves the inhibition of sodium/hydrogen exchangers (NHEs) in the gastrointestinal tract. Specifically, it targets NHE-3, -2, and -8 isoforms, which play critical roles in sodium absorption and hydrogen ion transport. By inhibiting these exchangers, the compound affects electrolyte balance and fluid regulation within the gastrointestinal system .

Key Mechanisms:

  • Inhibition of NHEs : Reduces sodium absorption in the intestines.
  • Systemic Non-Bioavailability : The compound is designed to be substantially impermeable to epithelial cells, limiting systemic exposure and potential side effects on other organs .

Pharmacological Effects

  • Gastrointestinal Disorders : The compound has shown promise in treating conditions such as irritable bowel syndrome and constipation associated with cystic fibrosis by modulating electrolyte transport mechanisms .
  • Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties, although specific data on this aspect remains limited.

Study 1: Efficacy in Gastrointestinal Disorders

A clinical study examined the effects of this compound on patients with irritable bowel syndrome. Results indicated a significant reduction in symptoms related to sodium absorption dysregulation, supporting its therapeutic potential .

Study 2: Inhibitory Effects on NHEs

Research published in Physiological Reviews detailed the role of NHEs in electrolyte transport. The study highlighted that compounds inhibiting these exchangers could provide novel treatment avenues for various gastrointestinal disorders .

Data Table: Biological Activity Overview

Activity Mechanism Target Reference
Gastrointestinal RegulationInhibition of NHE-3, -2, -8Sodium/Hydrogen Exchangers
Potential Antimicrobial EffectsUnknownBacterial Cell MembranesLimited Data

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